Cas no 637748-28-8 (3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate)

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate 化学的及び物理的性質
名前と識別子
-
- 3-(4-Chlorophenyl)-4-oxo-4H-1-benzopyran-7-yl 2-methoxybenzoate
- 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate
-
- ほほえんだ: C1C=C(C=CC=1C1=C[*]C2C(C1=O)=CC=C(C=2)OC(=O)C1C=CC=CC=1OC)Cl |$;;;;;;;;un;;;;;;;;;;;;;;;;;;;;$|
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3139-1242-20mg |
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate |
637748-28-8 | 90%+ | 20mg |
$99.0 | 2023-07-05 | |
Life Chemicals | F3139-1242-2μmol |
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate |
637748-28-8 | 90%+ | 2μl |
$57.0 | 2023-07-05 | |
Life Chemicals | F3139-1242-75mg |
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate |
637748-28-8 | 90%+ | 75mg |
$208.0 | 2023-07-05 | |
Life Chemicals | F3139-1242-20μmol |
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate |
637748-28-8 | 90%+ | 20μl |
$79.0 | 2023-07-05 | |
Life Chemicals | F3139-1242-2mg |
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate |
637748-28-8 | 90%+ | 2mg |
$59.0 | 2023-07-05 | |
Life Chemicals | F3139-1242-3mg |
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate |
637748-28-8 | 90%+ | 3mg |
$63.0 | 2023-07-05 | |
Life Chemicals | F3139-1242-10mg |
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate |
637748-28-8 | 90%+ | 10mg |
$79.0 | 2023-07-05 | |
Life Chemicals | F3139-1242-10μmol |
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate |
637748-28-8 | 90%+ | 10μl |
$69.0 | 2023-07-05 | |
Life Chemicals | F3139-1242-1mg |
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate |
637748-28-8 | 90%+ | 1mg |
$54.0 | 2023-07-05 | |
Life Chemicals | F3139-1242-5mg |
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate |
637748-28-8 | 90%+ | 5mg |
$69.0 | 2023-07-05 |
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate 関連文献
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
4. Back matter
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
10. Channel structure for guest inclusion based on hexameric assembly of thiacalix[4]arene analogue†Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoateに関する追加情報
Introduction to 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate (CAS No. 637748-28-8)
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate, also known by its CAS number 637748-28-8, is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of chromenones, which are characterized by their unique chemical structure and diverse biological activities. The compound's structure includes a chromone core, a 4-chlorophenyl substituent, and a 2-methoxybenzoate moiety, all of which contribute to its potential therapeutic applications.
The chromone core of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate is a key feature that has been extensively studied for its pharmacological properties. Chromones are known for their ability to modulate various biological pathways, including anti-inflammatory, antioxidant, and anti-cancer activities. The presence of the 4-chlorophenyl group enhances the lipophilicity of the molecule, potentially improving its cell membrane permeability and bioavailability. The 2-methoxybenzoate moiety further contributes to the compound's stability and solubility, making it an attractive candidate for drug development.
Recent research has highlighted the potential of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate in various therapeutic areas. A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate could be a valuable candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate has shown promising results in cancer research. A study conducted at the National Cancer Institute found that this compound selectively inhibits the growth of various cancer cell lines, including breast cancer, colon cancer, and lung cancer cells. The mechanism of action involves the induction of apoptosis and cell cycle arrest, which are critical processes in cancer therapy. These findings have sparked interest in further investigating the potential of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate as an anticancer agent.
The pharmacokinetic properties of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate have also been evaluated in preclinical studies. Research published in the Bioorganic & Medicinal Chemistry Letters reported that this compound exhibits favorable pharmacokinetic profiles, including good oral bioavailability and a long half-life. These characteristics are crucial for ensuring that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.
To further enhance its therapeutic potential, researchers have explored various modifications to the structure of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate. For example, substituting different functional groups on the chromone core or modifying the 2-methoxybenzoate moiety can lead to compounds with improved potency and selectivity. These structural modifications have been shown to enhance the compound's activity against specific targets while reducing off-target effects.
Clinical trials are currently underway to evaluate the safety and efficacy of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate in human subjects. Preliminary results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses and shows promising clinical activity. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.
In conclusion, 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate (CAS No. 637748-28-8) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure, favorable pharmacokinetic properties, and promising preclinical results make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical potential, this compound holds significant promise for addressing unmet medical needs in various disease areas.
637748-28-8 (3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate) 関連製品
- 1936286-30-4(3-amino-1-(1,2,5-thiadiazol-3-yl)methyl-1,4-dihydropyridin-4-one)
- 1156111-15-7(5-(2-Aminoethyl)-N,N-diethylthiophene-2-sulfonamide)
- 2138120-03-1(4-(4-nitrobenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-6-amine)
- 851979-05-0(N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide)
- 1225845-77-1(3-(2-methoxy-4,5-dimethylphenyl)propan-1-amine)
- 1807295-07-3(Methyl 3-cyano-5-ethyl-2-mercaptobenzoate)
- 1486638-09-8(5-(benzyloxy)-3-methyl-1-propyl-1H-pyrazol-4-amine)
- 2375267-70-0(1-[(4-Chlorophenyl)methoxy]piperidin-4-one)
- 1807263-89-3(2-Cyano-4-ethyl-3-iodobenzenesulfonyl chloride)
- 2228900-49-8(4-Chloro-2-(3-chloroprop-1-en-2-yl)-6-methoxyphenol)